N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide
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Overview
Description
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a benzofuran moiety, an oxadiazole ring, and a phenylthioacetamide group, making it a subject of interest in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide typically involves multiple steps, starting with the formation of the benzofuran core. This can be achieved through various methods, such as the cyclization of o-hydroxybenzaldehydes with acetic anhydride
Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide has shown potential as a bioactive molecule. It may exhibit properties such as antibacterial, antifungal, or anticancer activities, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Its ability to interact with biological targets could lead to the development of new drugs for treating various diseases.
Industry: In industry, this compound could be used in the production of materials with specific properties, such as polymers or coatings. Its chemical reactivity and stability make it suitable for such applications.
Mechanism of Action
The mechanism by which N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the biological context and the specific targets involved.
Comparison with Similar Compounds
Benzofuran derivatives: These compounds share the benzofuran core but may have different substituents or functional groups.
Oxadiazole derivatives: Compounds containing oxadiazole rings with various substituents.
Phenylthioacetamide derivatives: Compounds with phenylthioacetamide groups but different core structures.
Uniqueness: N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide is unique due to its combination of benzofuran, oxadiazole, and phenylthioacetamide groups. This combination provides it with distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c22-16(11-25-13-7-2-1-3-8-13)19-18-21-20-17(24-18)15-10-12-6-4-5-9-14(12)23-15/h1-10H,11H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVBFPJGPFZILB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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